2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide
Description
Properties
Molecular Formula |
C11H23N3O |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
2-[methyl(piperidin-4-yl)amino]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C11H23N3O/c1-9(2)13-11(15)8-14(3)10-4-6-12-7-5-10/h9-10,12H,4-8H2,1-3H3,(H,13,15) |
InChI Key |
HDAPWBHYJNXVLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CN(C)C1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide typically involves:
- Construction or procurement of the piperidine ring system, specifically substituted at the 4-position.
- Introduction of the methylamino group on the piperidine nitrogen.
- Formation of the acetamide moiety with an isopropyl substituent on the nitrogen.
The overall synthetic route can be summarized as an amination of a 4-substituted piperidine intermediate followed by acylation to install the acetamide group.
Preparation of the Piperidine Core
Piperidine rings are commonly synthesized via cyclization reactions or through ring transformations of precursors such as aziridines or amino alcohols. Organometallic chemistry has been widely used to prepare substituted piperidines, including 2,5- and 2,6-disubstituted variants, through cyclization strategies involving radical rearrangements or palladium-catalyzed allylic amination reactions.
- For example, aziridine precursors can undergo radical rearrangements using tri-n-butyltin hydride and AIBN to yield piperidines via 5-exo-trig cyclization and ring-opening processes.
- Palladium-catalyzed allylic amination of unsaturated esters with benzylamine derivatives can also furnish piperidine rings with high regioselectivity.
- Allylation and ring-closing metathesis followed by palladium-catalyzed reductions have been employed for functionalized piperidine synthesis.
These methods ensure the formation of the piperidine ring with the necessary substitution at the 4-position to allow subsequent functionalization.
Introduction of the Methyl(piperidin-4-yl)amino Group
The methylamino substituent attached to the piperidine ring nitrogen is introduced typically via nucleophilic substitution or reductive amination:
- Reductive amination of a 4-piperidone intermediate with methylamine or methylating agents in the presence of reducing agents such as sodium triacetoxyborohydride is a common approach.
- Nucleophilic substitution reactions on activated piperidine derivatives can also be employed to install the methylamino group.
This step is crucial as it defines the amino substitution pattern on the piperidine ring and influences the compound’s biological properties.
Formation of the N-(propan-2-yl)acetamide Moiety
The acetamide group bearing the isopropyl substituent on the nitrogen is introduced through acylation reactions:
- Acylation of the methyl(piperidin-4-yl)amine intermediate with acetic anhydride or acetyl chloride derivatives bearing the isopropyl group is performed in the presence of bases such as pyridine or triethylamine to facilitate amide bond formation.
- The reaction is typically carried out in solvents like dichloromethane or methanol under controlled temperatures (0–25 °C) to optimize yield and purity.
This step completes the molecule by linking the acetamide moiety to the substituted piperidine ring.
Typical Reaction Conditions and Solvents
| Step | Reagents/Conditions | Solvents | Temperature | Notes |
|---|---|---|---|---|
| Piperidine ring formation | Cyclization via radical or Pd-catalyzed amination | Acetic acid, toluene, or dichloromethane | 0–80 °C | May involve catalysts like Pd complexes |
| Methylamino group introduction | Reductive amination with methylamine and NaBH(OAc)3 | Dichloromethane, methanol | 0–25 °C | Stirring for 12–24 hours |
| Acetamide formation | Acylation with isopropyl-substituted acyl chloride or anhydride | Dichloromethane, pyridine | 0–25 °C | Use of triethylamine or pyridine base |
Purification and Characterization
- Purification is generally achieved by column chromatography on silica gel using mixtures of methanol and chloroform.
- The final compound is often obtained as a colorless solid or powder.
- Characterization includes ^1H and ^13C NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Summary Table of Preparation Methods
Research Findings on Synthesis Efficiency
- Use of catalysts such as palladium complexes in ring formation improves regioselectivity and yield.
- Reductive amination with sodium triacetoxyborohydride is preferred for mild conditions and high selectivity.
- Acylation reactions require careful base and solvent selection to avoid side reactions and maximize amide bond formation.
- Continuous flow chemistry and optimized industrial methods are being explored to improve scalability and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological targets.
Medicine: Researchers are exploring its potential as a therapeutic agent for various conditions.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (CAS: 61086-18-8)
- Structure : Differs by replacing the methyl group on the piperidine with a methoxymethyl group and substituting the isopropyl with a phenyl group.
- Properties : Molecular formula C₁₆H₂₄N₂O₂; molecular weight 276.38 g/mol. Used as a pharmaceutical intermediate .
- Key Difference : The methoxymethyl group increases hydrophilicity compared to the methyl group in the target compound.
N-(4-Chlorophenyl)-2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide (CAS: 59729-31-6)
- Structure : Incorporates a chlorophenyl and phenyl group on the acetamide backbone.
- Properties : Molecular formula C₂₂H₂₆ClN₃O; molecular weight 391.92 g/mol.
Belonosudil (2-(3-{4-[(1H-indazol-5-yl)amino]quinazolin-2-yl}phenoxy)-N-(propan-2-yl)acetamide)
- Structure: Shares the N-isopropyl acetamide moiety but includes a quinazolin-phenoxy-indazolyl system.
- Properties : Molecular formula C₂₂H₂₂N₆O₂; molecular weight 402.45 g/mol. Acts as a Rho-associated kinase (ROCK) inhibitor .
Physicochemical Properties
- Lipophilicity : Compounds with aromatic substituents (e.g., phenyl, chlorophenyl) exhibit higher logP values compared to the target compound’s aliphatic groups.
- pKa : The thiophene-containing analogue (CAS: 56030-54-7) has a pKa of 7.85, suggesting moderate basicity influenced by the piperidine nitrogen .
Biological Activity
2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide, also known by its CAS number 1155107-93-9, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, particularly focusing on antibacterial and antifungal activities, as well as its implications in therapeutic contexts.
The compound's molecular formula is , indicating it contains nitrogen and oxygen functional groups that may contribute to its biological activity. The structure includes a piperidine ring, which is a common motif in many bioactive compounds.
Antibacterial and Antifungal Activities
Recent studies have highlighted the antibacterial and antifungal properties of piperidine derivatives, including this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
Additionally, antifungal activity has been reported with MIC values against Candida albicans ranging from 16.69 to 78.23 µM and against Fusarium oxysporum with MIC values of 56.74 to 222.31 µM .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the piperidine ring can significantly influence antibacterial potency. For instance, the introduction of electron-donating or electron-withdrawing groups on the piperidine ring enhances activity against various bacterial species .
Case Studies
One notable case study involved the evaluation of a series of piperidine derivatives, including our compound of interest, where researchers aimed to elucidate the mechanisms behind their antimicrobial effects. The findings suggested that compounds with specific substitutions on the piperidine ring exhibited improved inhibition of bacterial growth, indicating a promising avenue for developing new antimicrobial agents .
Therapeutic Implications
The biological activity of this compound extends beyond antimicrobial properties; it also shows potential in treating neurodegenerative diseases such as Alzheimer's disease due to its ability to inhibit acetylcholinesterase (AChE). This inhibition is crucial for increasing acetylcholine levels in the brain, thereby enhancing cognitive function .
Q & A
Q. Table 1: Analytical Parameters for Structural Confirmation
| Technique | Critical Observations | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.2 (d, 6H, isopropyl CH₃), δ 3.4 (m, piperidinyl CH₂) | |
| HRMS (ESI+) | [M+H]⁺ m/z calc. 276.37, found 276.37 |
Q. Table 2: Receptor Binding Affinity of Structural Analogs
| Modification | Target Receptor | Kᵢ (nM) | Reference |
|---|---|---|---|
| N-Methylpiperidinyl | Dopamine D₂ | 12.4 | |
| Isopropyl → Cyclopropyl | Serotonin 5-HT₁A | 45.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
